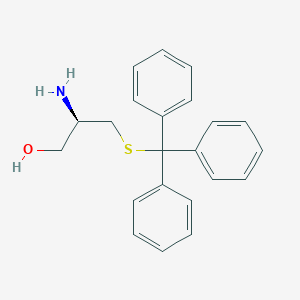

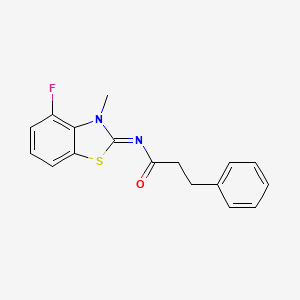

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide” is a chemical compound . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They can be synthesized by adopting green chemistry principles .

科学的研究の応用

Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) highlights the metabolic processing of various chloroacetamide herbicides, including compounds structurally related to N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide, in human and rat liver microsomes. This study provides insights into the metabolic pathways and differences in metabolism between human and rat liver microsomes, emphasizing the importance of understanding species-specific responses to chemical compounds (Coleman et al., 2000).

Potential Anticancer and Antimicrobial Agents

Ahmed et al. (2018) investigated the design and synthesis of new lipophilic acetamide derivatives, closely related to this compound, examining their potential as anticancer and antimicrobial agents. The study provides valuable information on the synthesis process and the efficacy of these compounds against various cancer lines and microbial strains (Ahmed et al., 2018).

Applications in Antimalarial Drug Development

Werbel et al. (1986) explored the synthesis and antimalarial activity of various compounds, including those structurally similar to this compound. This research contributes to the development of new antimalarial drugs and provides a quantitative structure-activity relationship study to better understand the factors influencing antimalarial potency (Werbel et al., 1986).

Use in Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their research offers insights into the optimization of this process, which is crucial for the efficient production of antimalarial medications (Magadum & Yadav, 2018).

Investigation of Cyto-Genotoxicity

Parolini et al. (2010) studied the cyto-genotoxicity of N-(4-hydroxyphenyl)acetamide, a compound structurally related to this compound, in the freshwater bivalve Dreissena polymorpha. This research is crucial for understanding the environmental impact and potential risks of such compounds in aquatic ecosystems (Parolini et al., 2010).

Insights into Acetaminophen Metabolism and Hepatotoxicity

Coen (2015) provided a comprehensive review of metabolic phenotyping applied to studies of acetaminophen metabolism and hepatotoxicity. The insights gained from this research are valuable for understanding the metabolic pathways and potential risks associated with compounds like this compound (Coen, 2015).

Anti-Arthritic and Anti-Inflammatory Activity

Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, a compound with structural similarities to this compound. The study provides valuable insights into the therapeutic potential of such compounds in treating arthritis and related inflammatory conditions (Jawed et al., 2010).

特性

IUPAC Name |

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10(20)17-12-6-4-5-11(9-12)15-16(21)19-14-8-3-2-7-13(14)18-15/h2-9H,1H3,(H,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLJMWKLYDMFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)

![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)

![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2974729.png)

![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)